molecular formula C17H18BrNO4 B4113009 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide

Cat. No.: B4113009
M. Wt: 380.2 g/mol
InChI Key: MMZXXUWCNHGQMI-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is an organic compound that features a bromophenoxy group and a dimethoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-bromophenol is then reacted with 3-chloropropanoyl chloride to form 2-(4-bromophenoxy)propanoyl chloride.

    Amidation: The final step involves reacting 2-(4-bromophenoxy)propanoyl chloride with 3,4-dimethoxyaniline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the dimethoxyphenyl group can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide
  • 2-(4-fluorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide
  • 2-(4-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide

Uniqueness

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-11(23-14-7-4-12(18)5-8-14)17(20)19-13-6-9-15(21-2)16(10-13)22-3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZXXUWCNHGQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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